N-Boc-2-アミノフェノール

概要

説明

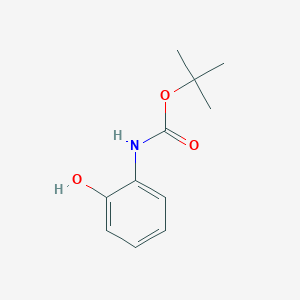

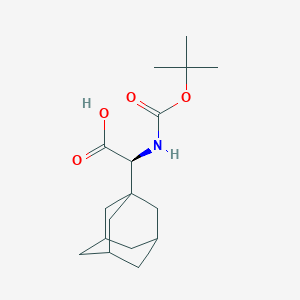

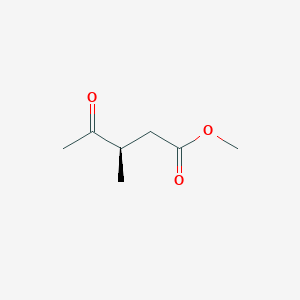

N-Boc-2-aminophenol, also known as N-tert-butoxycarbonyl-2-aminophenol, is an organic compound with the chemical formula C9H13NO3. It is a white solid that is soluble in organic solvents and is used in organic synthesis. N-Boc-2-aminophenol is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, fine chemicals, dyes, and fragrances.

科学的研究の応用

多官能化芳香族化合物の合成

N-Boc-2-アミノフェノール: は、シクロヘキサノンとアミンからのN-官能化2-アミノフェノールの脱水素合成に用いられます。 この方法は、芳香環にアミノ基とヒドロキシル基をワンショットで導入することで、多官能化芳香族化合物の合成を簡素化し、従来の芳香族化合物の修飾に伴う問題を回避します .

天然アルカロイドの出発物質

汎用性の高い試薬として、N-Boc-2-アミノフェノール から誘導されたN-官能化2-アミノフェノールは、薬理学的特性のために医薬品化学で頻繁に用いられる化合物である天然アルカロイドの合成のための出発物質として役立ちます .

生物活性小分子の製造

これらの化合物は、生物活性小分子の創出においても重要です。 これらの分子は、創薬や生物学的システムの研究など、さまざまな用途を持っています .

農薬

N-Boc-2-アミノフェノール の誘導体は、農薬の製造に使用されます。 これらの化学物質は、農業生産性の向上と作物を害虫や病気から保護するという重要な役割を果たしています .

先端材料開発

N-Boc-2-アミノフェノール: は、新しい材料の開発に役立ちます。 その誘導体は、さまざまな産業用途向けの特定の特性を持つポリマー、コーティング、その他の材料を作成するために使用できます .

触媒配位子

この化合物は、触媒配位子の合成にも使用されます。 これらの配位子は、化学反応における触媒に不可欠であり、工業的化学プロセスの効率と選択性を向上させることができます .

グリーンケミストリーにおけるBoc脱保護

N-Boc脱保護 のための持続可能な方法は、ブレンステッド酸性深共晶溶媒を用いて開発されました。 この方法は、さまざまなN-Boc誘導体のグリーンでシンプルで効率的な脱保護を優れた収率で実現できるため、有利です .

アミンの保護

最後に、N-Boc-2-アミノフェノール は、アミンの保護に使用されます。 Boc基は、合成有機化学やペプチド合成における多段階反応における一般的なアミン保護基です .

作用機序

Target of Action

N-Boc-2-aminophenol, also known as 2-Hydroxyphenyl carbamic acid tert-butyl ester , is primarily used as a protective group for amines in the field of organic synthesis . The primary targets of this compound are amines, specifically the nitrogen atom in the amine group .

Mode of Action

The compound works by reacting with amines to form Boc-protected amines and amino acids . This reaction can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The formation of Boc-protected amines and amino acids is a key step in many biochemical pathways, particularly in peptide synthesis . The Boc group serves as a protective group that can be easily introduced and removed under a variety of conditions . This allows for the selective reaction of other functional groups in the molecule without affecting the amine group .

Result of Action

The result of the action of N-Boc-2-aminophenol is the formation of Boc-protected amines and amino acids . These compounds can then undergo further reactions while the amine group remains protected . Once the desired reactions have been completed, the Boc group can be removed under acidic conditions .

Action Environment

The action of N-Boc-2-aminophenol can be influenced by various environmental factors. For instance, the reaction with amines can be conducted under either aqueous or anhydrous conditions . The presence of a base is required for the reaction to proceed . Additionally, the reaction is typically performed at room temperature .

Safety and Hazards

N-Boc-2-aminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and acute inhalation toxicity - dusts and mists. It can cause skin sensitization and is suspected of causing genetic defects . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

Future research is focused on developing more efficient and sustainable methods for N-Boc deprotection. One such method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields and has advantages in greening, simplicity, and short reaction times .

特性

IUPAC Name |

tert-butyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYDIDMLDTUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406850 | |

| Record name | N-Boc-2-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186663-74-1 | |

| Record name | N-Boc-2-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)